2-(3-Bromo-5-(methoxycarbonyl)phenoxy)acetic acid
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Overview
Description
2-(3-Bromo-5-(methoxycarbonyl)phenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of a bromine atom and a methoxycarbonyl group in its structure suggests potential reactivity and functionality in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-(methoxycarbonyl)phenoxy)acetic acid typically involves the following steps:
Esterification: The methoxycarbonyl group can be introduced through esterification using methanol and a suitable acid catalyst.
Etherification: The phenol group is then etherified with chloroacetic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-(methoxycarbonyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromo derivative.
Reduction: The methoxycarbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Bromo derivatives.
Reduction: Alcohol derivatives.
Substitution: Phenoxyacetic acid derivatives with different substituents.
Scientific Research Applications
2-(3-Bromo-5-(methoxycarbonyl)phenoxy)acetic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-(methoxycarbonyl)phenoxy)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways Involved: May affect oxidative stress pathways and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-3-methoxycarbonyl-phenoxy)-acetic acid
- 2-(5-Chloro-3-methoxycarbonyl-phenoxy)-acetic acid
- 2-(5-Bromo-4-methoxycarbonyl-phenoxy)-acetic acid
Uniqueness
2-(3-Bromo-5-(methoxycarbonyl)phenoxy)acetic acid is unique due to the specific positioning of the bromine and methoxycarbonyl groups, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
2-(3-bromo-5-methoxycarbonylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO5/c1-15-10(14)6-2-7(11)4-8(3-6)16-5-9(12)13/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNPIRBIUFDIJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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